molecular formula C20H17ClN4O4S2 B2973149 Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 896022-05-2

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2973149
CAS RN: 896022-05-2
M. Wt: 476.95
InChI Key: SNJUDQKWRMTXFY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the thiadiazole family and has shown potential in various biological applications.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Insecticidal Applications : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research highlights the role of thiadiazole derivatives in developing pest control agents, which could be relevant to agricultural sciences and pest management strategies (Fadda et al., 2017).

  • Antimicrobial Agents : The synthesis of quinazolines and their evaluation as potential antimicrobial agents reveal the significance of such compounds in combating bacterial and fungal infections. The study underscores the versatility of thiadiazole derivatives in synthesizing compounds with promising antibacterial and antifungal properties (Desai et al., 2007).

  • Cancer Research : Research on the synthesis of 1,3,4-thiadiazoles, selenadiazoles, and triazolopyrimidines containing benzoxazole or benzothiazole moieties illustrates the exploration of thiadiazole derivatives in developing anticancer agents. Such compounds have been screened for activity against certain cancer tumors, indicating their potential in oncological research and therapy development (Abdelall et al., 2010).

  • Glutaminase Inhibition for Cancer Therapy : The design and synthesis of BPTES analogs, involving thiadiazole derivatives, as glutaminase inhibitors highlight their application in cancer treatment research. These inhibitors target glutaminase, an enzyme involved in cancer cell metabolism, demonstrating the compound's role in developing therapeutic strategies for cancer management (Shukla et al., 2012).

  • Fungicidal Activity : The preparation of thiadiazole derivatives for fungicidal activity against Rhizoctonia solani showcases the application of such compounds in addressing plant diseases. This area of research is crucial for crop protection and agricultural productivity, indicating the broader implications of thiadiazole derivatives in plant pathology and crop science (Chen et al., 2000).

properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)14-5-3-4-6-15(14)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-7-9-13(21)10-8-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJUDQKWRMTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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